1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride
Overview
Description
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride (1-BP-2-CAM) is a synthetic compound that has been studied extensively in recent years due to its potential applications in science and medicine. It is a derivative of piperazine and is commonly referred to as 1-BP-2-CAM. This compound has been used in a variety of scientific and medical research applications, including as an agonist for the 5-HT1A serotonin receptor and as an inhibitor of the enzyme acetylcholinesterase. In addition, 1-BP-2-CAM has been studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
Synthesis and Application in Drug Development
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride serves as a building block in the synthesis of biologically active compounds and chemical scaffolds for combinatorial libraries, as demonstrated by the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines (Gao & Renslo, 2007). The compound's role in the synthesis of new pyridine derivatives, which exhibit variable and modest antimicrobial activity against certain strains of bacteria and fungi, further illustrates its importance in drug development (Patel, Agravat, & Shaikh, 2011).
Role in Antibacterial Agents
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride-related compounds, specifically 1,4-disubstituted piperazines, have been recognized for their antagonist-based properties as HIV-1 entry inhibitors and their enhanced antimicrobial activities against drug-resistant pathogenic bacterial strains. The preparation and preliminary antimicrobial assessment of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives underscore the compound's potential in creating effective antibacterial agents (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
properties
IUPAC Name |
1-benzyl-N-methylpiperazine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-9-15-7-8-16(12)10-11-5-3-2-4-6-11;;/h2-6,12,15H,7-10H2,1H3,(H,14,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDYDDGZJPDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-piperazine-2-carboxylic acid methylamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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